Thiazole, aminonitro-

Übersicht

Beschreibung

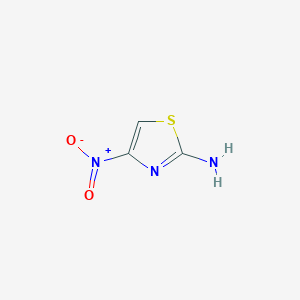

2-Amino-5-Nitrothiazol, auch bekannt als Aminonitrothiazol, ist eine nitroheterocyclische Verbindung, die für ihre antimikrobiellen Eigenschaften bekannt ist. Es wird seit den 1950er Jahren als tiermedizinisches Antiprotozoikum eingesetzt und dient als Zwischenprodukt bei der Herstellung von Dispersionsazofarbstoffen . Die Verbindung wurde auch auf ihr Potenzial als Radio sensibilisator unter hypoxischen Bedingungen untersucht .

Vorbereitungsmethoden

Die Synthese von 2-Amino-5-Nitrothiazol erfolgt typischerweise durch Nitrierung von 2-Aminothiazol. Dieser Prozess kann erreicht werden, indem 2-Aminothiazolnitrat zu konzentrierter Schwefelsäure in einem Temperaturbereich von 0 bis 10 °C gegeben wird . Frühe Produktionsverfahren umfassten die Nitrierung von 2-Acetylaminothiazol, gefolgt von einer sorgfältigen Hydrolyse . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit und gleichzeitig auf die Gewährleistung der Sicherheit aufgrund der potenziellen Gefahren, die mit dem Nitrierungsprozess verbunden sind.

Analyse Chemischer Reaktionen

2-Amino-5-Nitrothiazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der C-2-Position des Thiazolrings.

Reagenzien und Bedingungen: Übliche Reagenzien sind Salpetersäure und Schwefelsäure zur Nitrierung sowie Reduktionsmittel zur Reduktion der Nitrogruppe.

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionen ab, beispielsweise Aminoderivate aus Reduktionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-Nitrothiazol wurde ausgiebig auf seine antimikrobiellen Eigenschaften untersucht. Es wurde zur Behandlung von Trichomoniasis bei Rindern und Menschen sowie von Kokzidiose bei Hausgeflügel eingesetzt . Darüber hinaus wurde es als Radio sensibilisator für hypoxische Zellen in der Krebstherapie untersucht . Das Potenzial der Verbindung als antibakterielles Mittel wurde ebenfalls untersucht, insbesondere im Zusammenhang mit der zunehmenden Resistenz gegen bestehende Medikamente .

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-5-Nitrothiazol beinhaltet seine Wechselwirkung mit mikrobieller DNA und Proteinen. Die Nitrogruppe wird innerhalb der mikrobiellen Zelle reduziert, was zur Bildung reaktiver Zwischenprodukte führt, die DNA und andere Zellkomponenten schädigen können. Dies führt zur Hemmung der Nukleinsäuresynthese und letztendlich zum Zelltod .

Wirkmechanismus

The mechanism of action of 2-amino-5-nitrothiazole involves its interaction with microbial DNA and proteins. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of nucleic acid synthesis and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-Nitrothiazol ist strukturell ähnlich wie Nitroimidazole wie Metronidazol und Misonidazol . Diese Verbindungen weisen ähnliche antimikrobielle Aktivitäten auf und wurden als Radio sensibilisatoren untersucht. 2-Amino-5-Nitrothiazol ist weniger zytotoxisch und mutagen als Misonidazol . Andere ähnliche Verbindungen umfassen Thiazolderivate, die eine breite Palette biologischer Aktivitäten aufweisen, darunter antimikrobielle, antimykotische und Antitumor-Eigenschaften .

Ähnliche Verbindungen

- Metronidazol

- Misonidazol

- Thiazolderivate

Biologische Aktivität

Thiazole compounds, particularly aminonitro derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of aminonitrothiazole, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various case studies and research findings.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their structural versatility allows for numerous modifications, leading to a wide range of biological activities. Aminonitrothiazoles, in particular, have been identified as promising candidates in drug development due to their efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Aminonitrothiazoles exhibit potent antimicrobial properties against a variety of bacteria and fungi.

- Mechanism of Action : The presence of nitro groups enhances the electron-withdrawing capacity of the thiazole ring, which is crucial for its interaction with microbial targets. For instance, compounds such as nitazoxanide (NTZ) have demonstrated broad-spectrum activity against anaerobic bacteria like Helicobacter pylori and Clostridium difficile .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 50 ng/mL for NTZ against C. difficile, showcasing its potential as an effective antimicrobial agent .

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Nitazoxanide | C. difficile | 0.05 |

| 2-Amino-5-nitrothiazole | H. pylori | 0.1 |

| Thiazole Derivative | S. aureus | 0.32 |

Anticancer Activity

The anticancer potential of aminonitrothiazoles has been extensively studied, particularly their ability to inhibit tumor cell growth.

- Case Studies : Research has shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For example, a study reported that thiazole derivatives with para-nitro substitutions exhibited IC50 values of 10.8 µM against Hep-G2 cells .

- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups like nitro at specific positions on the thiazole ring significantly enhances anticancer activity due to increased lipophilicity and improved binding affinity to cancer cell targets .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative | Hep-G2 | 10.8 |

| Thiazole Derivative | MCF-7 | 11.6 |

Antioxidant Activity

In addition to antimicrobial and anticancer properties, aminonitrothiazoles also exhibit significant antioxidant activity.

- Research Findings : Studies have demonstrated that thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in biological systems. For instance, one study reported an IC50 value of 9.74 µg/mL for a thiazole derivative compared to standard ascorbic acid .

- Mechanism : The antioxidant activity is attributed to the ability of thiazole derivatives to donate electrons, thus neutralizing free radicals and preventing cellular damage.

| Compound Name | Antioxidant Activity | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative | Erythrocyte Hemolysis | 0.85 |

| Thiazole Derivative | Trolox | 9.74 |

Eigenschaften

IUPAC Name |

5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHADVKEHAFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020066 | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000743 [mmHg] | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Greenish-yellow to orange-yellow fluffy powder | |

CAS No. |

121-66-4 | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.